6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine
Overview
Description
6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . These organisms could be potential targets of the compound.
Mode of Action
Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at these concentrations.
Biochemical Pathways
Given that some 2-aminopyrimidines have antiplasmodial and antitrypanosomal activities , it’s possible that they may affect the biochemical pathways related to these diseases.
Result of Action
Some 2-aminopyrimidines have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Biological Activity
6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine is a pyrimidine derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a fluorophenoxy group, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound possesses significant biological activities, including:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It exhibits inhibitory effects against certain bacterial strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. Notably, it has demonstrated potent activity against gastric adenocarcinoma (AGS) with an IC50 value of 53.02 µM. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing phosphatidylserine translocation, a hallmark of early apoptosis.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
AGS (Gastric) | 53.02 | Induces apoptosis |
HeLa (Cervical) | Not active | - |
K562 (Leukemia) | Not active | - |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity. It was found to be effective against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a Minimum Bactericidal Concentration (MBC) of 32 µg/mL.
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Enterococcus faecalis | 16 | 32 |
Structure-Activity Relationship (SAR)
The presence of the fluorophenoxy group significantly enhances the biological activity of the compound. Studies have shown that modifications in the pyrimidine core can lead to variations in potency and selectivity.
Key Findings on SAR:
- Fluorine Substitution : The fluorine atom increases lipophilicity, which may enhance cell membrane permeability.
- Pyrimidine Core Modifications : Alterations in the substituent groups on the pyrimidine ring can lead to improved anticancer and antimicrobial efficacy.
Case Studies
- Cytotoxicity Assays : In vitro studies on various cancer cell lines have demonstrated that this compound leads to significant reductions in cell viability, particularly in AGS cells.
- Antibacterial Testing : The compound was tested against clinical isolates of Enterococcus faecalis, showing promising results that warrant further investigation for potential therapeutic applications.
Properties
IUPAC Name |
6-[(4-fluorophenoxy)methyl]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-8-1-3-10(4-2-8)16-6-9-5-11(13)15-7-14-9/h1-5,7H,6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHHJUZFRNZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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